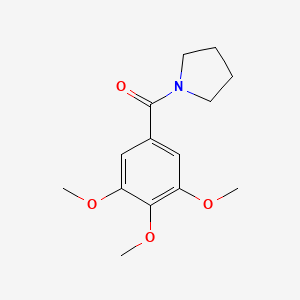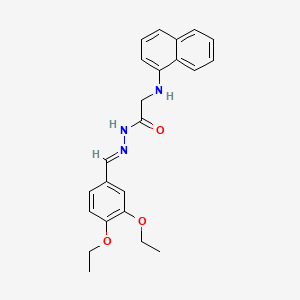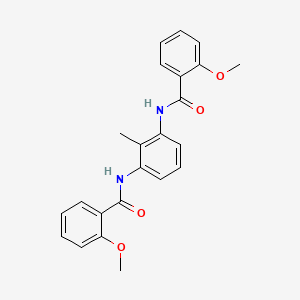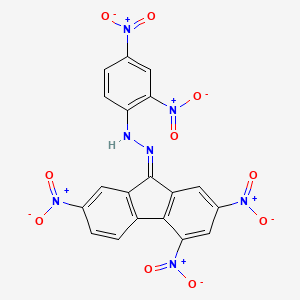![molecular formula C17H20N2O4S B5768166 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPA is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may exert its anti-cancer effects by triggering programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is that it possesses both anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of multiple diseases. Additionally, this compound has been shown to be well-tolerated in animal models, suggesting that it may have a favorable safety profile. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide. One potential direction is to further investigate the compound's mechanism of action in order to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders, should be explored.
Méthodes De Synthèse
2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide can be synthesized using a multi-step reaction process. The synthesis of this compound involves the reaction of 2-methoxy-N-(4-nitrophenyl)acetamide with 4-[(2-phenylethyl)amino]benzenesulfonyl chloride in the presence of a base. The intermediate product obtained is then reduced using palladium on carbon to yield this compound.
Applications De Recherche Scientifique
2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-methoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-13-17(20)19-15-7-9-16(10-8-15)24(21,22)18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKDMRHIUOVCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)
![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)

![N-(2-methoxyethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5768103.png)
![ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5768124.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)

![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
